![molecular formula C10H10N4O3 B2373359 1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049512-88-0](/img/structure/B2373359.png)
1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as MIDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a heterocyclic organic molecule that contains a pyridazine ring, an isoxazole ring, and a carboxamide group.
Scientific Research Applications
Antifungal Activity
This compound has been studied for its antifungal activity . A series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were designed and synthesized, and their structures were elucidated based on spectral data . These compounds were bioassayed in vitro against four types of phytopathogenic fungi using the mycelium growth inhibition method . Some of the synthesized pyrazole carboxamides displayed notable antifungal activity . The isoxazole pyrazole carboxylate 7ai exhibited significant antifungal activity against R. solani, with an EC 50 value of 0.37 μg/mL .
Synthesis of Derivatives
The compound can be used in the synthesis of derivatives . In a study, a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were designed and synthesized . The structures of the compounds were elucidated based on spectral data, including infrared, proton nuclear magnetic resonance, and mass spectroscopy .
properties
IUPAC Name |
1-methyl-N-(5-methyl-1,2-oxazol-3-yl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-6-5-8(13-17-6)11-10(16)7-3-4-9(15)14(2)12-7/h3-5H,1-2H3,(H,11,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLENJRYRLBHMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(C(=O)C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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